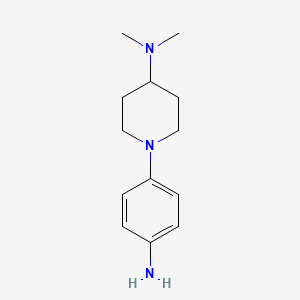

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15(2)12-7-9-16(10-8-12)13-5-3-11(14)4-6-13/h3-6,12H,7-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUBQQHEHJNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447274 | |

| Record name | 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211247-62-0 | |

| Record name | 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Methodological Profile of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and analytical methodologies for the compound 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characterization and analysis of this and related piperidine-containing molecules. Due to the limited availability of directly published experimental data for this specific molecule, this guide combines established analytical protocols for similar compounds with predicted spectroscopic data to serve as a comprehensive resource.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its constituent parts: a 4-substituted aniline and an N,N-dimethylpiperidin-4-amine moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (ortho to NH₂) | 6.60 - 6.70 | Doublet |

| Aromatic CH (meta to NH₂) | 6.80 - 6.90 | Doublet |

| Piperidine CH (at N-1) | 3.40 - 3.60 | Multiplet |

| Piperidine CH (at C-4) | 2.40 - 2.60 | Multiplet |

| N(CH₃)₂ | 2.20 - 2.30 | Singlet |

| Piperidine CH₂ (axial) | 1.90 - 2.10 | Multiplet |

| Piperidine CH₂ (equatorial) | 1.60 - 1.80 | Multiplet |

| NH₂ | 3.50 - 4.50 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic C (C-NH₂) | 140 - 142 |

| Aromatic C (C-N piperidine) | 145 - 147 |

| Aromatic CH (ortho to NH₂) | 115 - 117 |

| Aromatic CH (meta to NH₂) | 118 - 120 |

| Piperidine C (C-4) | 60 - 62 |

| Piperidine C (adjacent to N-1) | 50 - 52 |

| N(CH₃)₂ | 40 - 42 |

| Piperidine C (C-3, C-5) | 28 - 30 |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to be readily ionized using electrospray ionization (ESI) in positive ion mode, yielding a prominent protonated molecule [M+H]⁺.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ (Molecular Ion) | 220.1814 |

| Major Fragment 1 | 175.1287 |

| Major Fragment 2 | 134.1021 |

| Major Fragment 3 | 86.1021 |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data, adapted from standard practices for the analysis of aromatic amines and piperidine derivatives.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a 90° pulse width.

-

Set the relaxation delay to 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to obtain a good quality spectrum.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

ESI-MS Acquisition:

-

Operate the ESI source in positive ion mode.

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize the source temperature and gas flow rates for maximum signal intensity.

-

Acquire data over a mass range of m/z 50-500.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the [M+H]⁺ ion as the precursor ion.

-

Apply a range of collision energies to induce fragmentation and obtain a detailed fragmentation pattern.

-

Logical Workflow and Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a generalized workflow for the synthesis and analysis of 4-aminopiperidine derivatives and a potential logical relationship in a drug discovery context.

Caption: Generalized synthetic workflow for 4-aminopiperidine derivatives.

Caption: Logical flow in a typical drug discovery process.

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide integrates foundational principles of piperidine conformation with data from analogous structures to present a scientifically grounded perspective. The document covers the core physicochemical properties, predicted conformational preferences, and a generalized experimental workflow for the structural elucidation of this and similar molecules.

Introduction

This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and materials science. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, and understanding the three-dimensional structure and conformational dynamics of its derivatives is paramount for rational drug design and the prediction of biological activity. The spatial arrangement of the substituents on the piperidine ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets.

This guide will focus on the key structural features of this compound, with a particular emphasis on the conformational isomerism of the piperidine ring.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 211247-62-0 |

| Molecular Formula | C₁₃H₂₁N₃ |

| Molecular Weight | 219.33 g/mol |

| Canonical SMILES | CN(C)C1CCN(CC1)C2=CC=C(C=C2)N |

| Predicted LogP | 1.8 - 2.2 |

| Predicted pKa | Basic (piperidine N): ~9-10; Basic (aniline N): ~4-5 |

Note: Predicted values are based on computational models and may vary from experimental results.

2.1. 2D Molecular Structure

Caption: 2D structure of this compound.

Conformational Analysis

The conformational landscape of substituted piperidines is predominantly defined by the chair conformation, which effectively minimizes both torsional and steric strain.[1] The introduction of substituents leads to a dynamic equilibrium between different chair forms, primarily distinguished by the axial or equatorial orientation of these groups.

For this compound, the key conformational considerations are:

-

Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation.

-

Orientation of the 4-(N,N-dimethylamino) group: Substituents at the 4-position of a piperidine ring generally behave similarly to those on a cyclohexane ring.[2] The N,N-dimethylamino group is sterically demanding and will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on the piperidine ring.

-

Orientation of the 1-(4-aminophenyl) group: The substituent at the nitrogen atom of the piperidine ring can also adopt either an axial or equatorial position. The preference is influenced by a balance of steric and electronic factors. Generally, for N-aryl piperidines, the equatorial orientation of the aryl group is favored to reduce steric hindrance.

Based on these principles, the most stable conformation of this compound is predicted to be a chair conformation where both the 1-(4-aminophenyl) and the 4-(N,N-dimethylamino) groups occupy equatorial positions.

Caption: Predicted conformational equilibrium for this compound.

Experimental Protocols for Structural Characterization

4.1. Synthesis

A plausible synthetic route could involve the reductive amination of 1-(4-aminophenyl)piperidin-4-one with dimethylamine.

Caption: A general workflow for the synthesis of the target compound.

4.2. Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and provide insights into the conformational dynamics.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, splitting patterns, and coupling constants of the piperidine ring protons can provide information about their axial or equatorial orientation. Protons in an axial position typically resonate at a higher field (lower ppm) than their equatorial counterparts.

-

¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments, confirming the presence of all carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.

-

Variable Temperature (VT) NMR: To study the dynamics of conformational exchange (e.g., chair-chair interconversion), NMR spectra can be recorded at different temperatures. At lower temperatures, the interconversion may slow down sufficiently to allow for the observation of distinct signals for the axial and equatorial protons.

-

4.2.2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the elemental composition.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF, Orbitrap). The accurate mass measurement of the molecular ion ([M+H]⁺) would be used to confirm the molecular formula (C₁₃H₂₁N₃).

-

4.3. X-ray Crystallography

-

Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state, providing precise bond lengths, bond angles, and dihedral angles.

-

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

-

Conclusion

This compound is a molecule with a conformationally flexible piperidine core. Based on established principles of stereochemistry, it is predicted to predominantly exist in a chair conformation with both the 1- and 4-substituents in equatorial positions to minimize steric strain. While specific experimental data for this compound is limited, this guide provides a robust framework for its structural and conformational analysis based on analogous systems and standard analytical techniques. For drug development professionals and researchers, a thorough understanding of these structural nuances is critical for predicting molecular interactions and designing novel compounds with desired biological activities.

References

The Ascending Trajectory of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine scaffold is emerging as a promising framework in medicinal chemistry. Its inherent structural features offer a versatile platform for the development of novel therapeutic agents across various disease areas. This technical guide synthesizes the current understanding of the biological activities of derivatives based on the core 4-aminopiperidine structure, providing a foundation for future research and development endeavors. While specific research on this compound derivatives is nascent, this document draws upon extensive studies of structurally related 4-aminopiperidine analogs to elucidate potential therapeutic applications and guide further investigation.

Antifungal Activity: A Primary Focus

A significant body of research highlights the potent antifungal properties of 4-aminopiperidine derivatives. These compounds have demonstrated remarkable efficacy against a range of clinically relevant fungal pathogens, including various species of Candida and Aspergillus.

Quantitative Antifungal Activity Data

The minimum inhibitory concentrations (MICs) for a selection of 4-aminopiperidine derivatives against various fungal strains are presented below. These values, collated from a comprehensive study on their antifungal potential, underscore the potent activity of this chemical class.[1]

| Compound | R¹ | R² | C. albicans ATCC 90028 MIC (µg/mL) | C. glabrata ATCC 90030 MIC (µg/mL) | C. krusei ATCC 6258 MIC (µg/mL) | A. fumigatus ATCC 204305 MIC (µg/mL) |

| 2b | Benzyl | n-Dodecyl | 4 | 2 | 4 | 4 |

| 3b | Phenylethyl | n-Dodecyl | 2 | 1 | 2 | 4 |

| Amorolfine | - | - | 4 | 4 | 16 | >64 |

Structure-Activity Relationships (SAR)

Analysis of the structure-activity relationships of these antifungal 4-aminopiperidines has revealed key insights for optimizing their activity.[1] The combination of a benzyl or phenylethyl group at the piperidine nitrogen (R¹) with a long alkyl chain, such as n-dodecyl, at the 4-amino group (R²) appears to be most effective for enhancing antifungal potency.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for these 4-aminopiperidine derivatives is the inhibition of the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[1] Specifically, these compounds have been shown to inhibit two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase.[1] This disruption of ergosterol production leads to a fungicidal effect.[1]

Broader Antimicrobial and Cytotoxic Potential

Beyond their antifungal properties, piperidine and piperazine derivatives have been investigated for a wider range of antimicrobial and cytotoxic activities.

Antibacterial Activity

Various novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity.[2] One compound in this series demonstrated significant antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with a MIC value of 6.25 µg/mL.[2]

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of novel piperidin-4-one derivatives has also been explored. A series of 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes and their related quaternary ammonium salts were found to be potent cytotoxins with submicromolar CC50 values against several cancer cell lines.[3] Notably, these compounds displayed tumor-selective toxicity, being less cytocidal towards non-malignant cells.[3]

| Cell Line | Compound 3c CC₅₀ (µM) | Compound 4c CC₅₀ (µM) |

| Ca9-22 (human gingival carcinoma) | 0.21 | 0.18 |

| HSC-2 (human oral squamous carcinoma) | 0.25 | 0.22 |

| HGF (human gingival fibroblasts) | >10 | >10 |

Experimental Protocols

Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination

A general and efficient method for the synthesis of 4-aminopiperidine derivatives is through reductive amination.[1]

Materials:

-

N-substituted 4-piperidone derivative (1.0 eq)

-

Appropriate primary amine (1.5 eq)

-

Sodium triacetoxyborohydride (2.0 eq)

-

Dichloromethane (DCM) or Methanol as solvent

Procedure:

-

Dissolve the N-substituted 4-piperidone in the chosen solvent.

-

Add the primary amine and stir the mixture at room temperature.

-

After a short period (e.g., 30 minutes), add sodium triacetoxyborohydride portion-wise.

-

Continue stirring the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminopiperidine derivative.

Antifungal Susceptibility Testing (Broth Microdilution)

The antifungal activity of the synthesized compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized compounds

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in 96-well plates.

-

Prepare a standardized fungal inoculum and add it to each well.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control, assessed visually or by measuring the optical density.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds against mammalian cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cell lines (e.g., HL-60, HUVEC)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

The 4-aminopiperidine scaffold represents a highly promising starting point for the development of new therapeutic agents, particularly in the realm of antifungal drug discovery. The established structure-activity relationships and the elucidated mechanism of action provide a solid foundation for the rational design of more potent and selective derivatives. While the biological activities of the specific this compound subclass are yet to be extensively explored, the data from related analogs strongly suggest a high potential for bioactivity. Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives to explore their potential as antifungal, antibacterial, and anticancer agents. Further investigation into their pharmacokinetic and toxicological profiles will also be crucial for their advancement as clinical candidates.

References

An In-depth Technical Guide on the Role of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine is a commercially available building block for central nervous system (CNS) agents, but detailed public-domain research on its specific biological activity is limited. This guide, therefore, explores the potential of its core scaffold, the 1-aryl-4-aminopiperidine structure, in CNS drug discovery by examining the activities of closely related analogs. The experimental data and pathways presented are based on these analogs and serve to illustrate the potential applications and research directions for this compound.

Introduction: The Promise of the 1-Aryl-4-Aminopiperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, which is critical for selective interactions with CNS targets. The 1-aryl-4-aminopiperidine motif, in particular, combines several key features that make it an attractive starting point for the design of novel CNS-active compounds:

-

Blood-Brain Barrier Permeability: The lipophilic nature of the aryl group and the overall physicochemical properties of the scaffold can be fine-tuned to facilitate passage across the blood-brain barrier.

-

Target Versatility: The scaffold is present in compounds targeting a wide range of CNS receptors and enzymes. Derivatives have shown affinity for opioid receptors, calcium channels, and cholinesterases, among others.

-

Synthetic Tractability: The piperidine core is readily synthesized and can be functionalized at multiple positions, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

The subject of this guide, this compound, is a specific embodiment of this promising scaffold. Its primary amino group on the phenyl ring and the dimethylamino group on the piperidine ring offer key points for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This document will delve into the potential therapeutic applications of this scaffold, supported by data from analogous compounds, and provide detailed experimental protocols for its synthesis and evaluation.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally related compounds, the this compound scaffold holds potential in several areas of CNS drug discovery.

A significant body of research highlights the potential of 4-aminopiperidine derivatives as cognitive enhancers.[1] The mechanism of action for some of these compounds involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. Reduced cholinergic signaling is a key feature of Alzheimer's disease, and inhibiting these enzymes is a clinically validated therapeutic strategy.

A study on benzimidazole-based pyrrole/piperidine hybrids identified compounds with significant AChE and BuChE inhibitory activity.[2] The IC50 values for some of these compounds are presented in the table below.

Piperidine derivatives are well-known for their analgesic properties, with fentanyl and its analogs being prime examples of potent opioid receptor modulators. The 4-aminopiperidine scaffold has also been explored for the development of novel analgesics. For instance, derivatives have been investigated as N-type calcium channel blockers, which play a crucial role in the transmission of pain signals.[3]

The versatility of the 1-aryl-4-aminopiperidine scaffold suggests its potential applicability to a wider range of CNS disorders. For example, N-aryl-piperidine derivatives have been investigated as agonists for the histamine H3 receptor, a target for various neurological and psychiatric conditions.[4]

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, illustrating the potential potency of this chemical class.

Table 1: Cholinesterase Inhibitory Activity of Benzimidazole-Based Piperidine Hybrids [2]

| Compound ID | R1 Substituent | R2 Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |

| Analog 1 | -H | -H | 36.05 ± 0.4 | 39.55 ± 0.03 |

| Analog 2 | -H | -NO2 | 19.44 ± 0.60 | 21.57 ± 0.61 |

| Analog 3 | -H | -Ph | 25.17 ± 0.05 | 27.14 ± 0.41 |

| Analog 4 | -H | -OCH3 | 22.04 ± 0.03 | 24.11 ± 0.11 |

Data are presented as mean ± SEM.

Table 2: Analgesic Potency of N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides in Rats (Tail Withdrawal Test) [5]

| Compound ID | Lowest ED50 (mg/kg, IV) | Potency Relative to Morphine |

| R 31833 | 0.00032 | 10031x |

| R 30730 | - | 4521x |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 1-aryl-4-aminopiperidine derivative and for representative in vitro and in vivo assays to evaluate its CNS-related activities.

The following is a plausible synthetic route adapted from established methods for the synthesis of related compounds.

Reaction Scheme:

Caption: Proposed synthetic workflow for this compound.

Materials:

-

N-Boc-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

1,2-Dichloroethane (DCE)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

1-bromo-4-nitrobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Xantphos

-

Cesium carbonate (Cs2CO3)

-

Toluene

-

Hydrogen gas (H2)

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Standard laboratory glassware and purification supplies

Procedure:

-

Step 1: Synthesis of tert-butyl 4-(dimethylamino)piperidine-1-carboxylate. To a solution of N-Boc-4-piperidone (1.0 eq) in DCE, add dimethylamine hydrochloride (1.2 eq) and NaBH(OAc)3 (1.5 eq). Stir the mixture at room temperature for 12-24 hours. Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Step 2: Synthesis of N,N-dimethylpiperidin-4-amine. Dissolve the product from Step 1 in DCM and add TFA (10 eq). Stir at room temperature for 2-4 hours. Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water, basify with 2M NaOH, and extract with DCM. Dry the combined organic layers and concentrate to yield the product.

-

Step 3: Synthesis of 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine. In a reaction vessel, combine N,N-dimethylpiperidin-4-amine (1.0 eq), 1-bromo-4-nitrobenzene (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (2.0 eq) in toluene. Degas the mixture and heat to 100-110 °C for 12-24 hours under an inert atmosphere. Cool the reaction, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry, and concentrate. Purify by column chromatography.

-

Step 4: Synthesis of this compound. Dissolve the product from Step 3 in ethanol and add 10% Pd/C. Stir the mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through celite and concentrate the filtrate to obtain the final product.

This assay determines the ability of a compound to inhibit the activity of AChE.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in DMSO)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of the test compound.

-

Add the AChE solution to each well and incubate for 15 minutes at 37 °C.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

This test assesses the effect of a compound on learning and memory.

Materials:

-

Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, connected by a door, with an electric grid floor in the dark compartment)

-

Mice

-

Test compound

-

Vehicle control

-

Scopolamine (to induce amnesia)

Procedure:

-

Training Day:

-

Administer the test compound or vehicle to the mice (e.g., intraperitoneally) 30 minutes before training.

-

Administer scopolamine (e.g., 1 mg/kg) 15 minutes after the test compound to induce cognitive deficit.

-

Place each mouse in the light compartment of the apparatus.

-

When the mouse enters the dark compartment, close the door and deliver a mild electric foot shock (e.g., 0.5 mA for 2 seconds).

-

The time it takes for the mouse to enter the dark compartment (step-through latency) is recorded.

-

-

Testing Day (24 hours later):

-

Place each mouse back into the light compartment.

-

Record the step-through latency to enter the dark compartment (up to a maximum of 300 seconds).

-

A longer step-through latency on the testing day compared to the training day indicates successful learning and memory.

-

Compare the step-through latencies of the test compound group with the vehicle and scopolamine-only groups to assess the compound's ability to reverse the amnesia.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate a potential signaling pathway that could be modulated by 1-aryl-4-aminopiperidine derivatives and a logical workflow for CNS drug discovery.

Caption: Potential mechanism of action via acetylcholinesterase inhibition.

Caption: A logical workflow for the discovery of CNS drugs based on the 1-aryl-4-aminopiperidine scaffold.

Conclusion

While this compound itself is not yet extensively characterized in the scientific literature, its core structure represents a highly promising scaffold for CNS drug discovery. The demonstrated activities of its analogs in areas such as cognitive enhancement and analgesia provide a strong rationale for its further investigation. The synthetic and screening protocols outlined in this guide offer a framework for researchers to explore the potential of this and related compounds. As our understanding of the complex neurobiology of CNS disorders evolves, the versatility and favorable properties of the 1-aryl-4-aminopiperidine scaffold will likely ensure its continued importance in the development of novel therapeutics.

References

- 1. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique structural features, combining a substituted aniline moiety with a dimethylaminopiperidine group, provide a foundation for designing molecules with diverse pharmacological activities. This technical guide delves into the synthesis, medicinal chemistry applications, and biological evaluation of compounds derived from this and closely related 4-aminopiperidine scaffolds, providing researchers with the necessary data and protocols to explore its potential.

Synthesis of the Core Scaffold and Derivatives

The synthesis of the this compound scaffold and its analogs typically involves a multi-step process. A common and effective method for the synthesis of the key intermediate, N,N-dimethylpiperidin-4-amine, is through the reductive amination of a protected piperidone derivative. The subsequent attachment of the 4-aminophenyl group can be achieved through various coupling reactions.

General Synthetic Workflow

The overall workflow for the synthesis and initial biological screening of derivatives based on this scaffold follows a logical progression from chemical synthesis to biological evaluation.

Potential Therapeutic Targets for 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine scaffold represents a novel chemical entity with potential for therapeutic development. The core piperidine structure is a well-established pharmacophore found in numerous approved drugs and clinical candidates targeting the central nervous system (CNS). The substitution pattern of this particular scaffold suggests potential interactions with a variety of receptors and transporters. This guide will primarily explore the kappa-opioid receptor (KOR) as a high-priority therapeutic target for this class of compounds, based on extensive structure-activity relationship (SAR) studies of related piperidine-containing molecules.

The KOR is a G-protein coupled receptor (GPCR) that is widely expressed in the central and peripheral nervous systems.[1] Activation of the KOR by its endogenous ligands, the dynorphins, or by exogenous agonists, can produce potent analgesia without the high abuse potential and respiratory depression associated with mu-opioid receptor (MOR) agonists like morphine.[2] However, the clinical development of KOR agonists has been hampered by centrally-mediated side effects such as dysphoria, sedation, and hallucinations.[2]

Recent advances in understanding KOR pharmacology have revealed the concept of "biased agonism," where ligands can preferentially activate one signaling pathway over another. It is hypothesized that the therapeutic effects of KOR agonists (e.g., analgesia) are primarily mediated by the G-protein signaling pathway, while the undesirable side effects are linked to the β-arrestin pathway.[3] This opens up the exciting possibility of designing G-protein biased KOR agonists that retain the therapeutic benefits while minimizing adverse effects. The this compound scaffold provides a novel starting point for the design of such biased agonists.

This guide will provide researchers with the necessary background and methodologies to investigate the potential of these analogs as KOR modulators.

Potential Therapeutic Targets

While the KOR is the primary focus, the this compound scaffold may also interact with other therapeutic targets. Structure-activity relationship studies of related piperidine-containing compounds suggest potential activity at:

-

Dopamine Transporter (DAT): The piperidine moiety is a common feature in DAT inhibitors.

-

N-type Calcium Channels: Certain 4-aminopiperidine derivatives have been shown to act as N-type calcium channel blockers, with potential applications in pain and neuropathic pain.

-

Sigma Receptors: Novel piperidine derivatives have been identified as high-affinity sigma receptor ligands, which may be relevant for the treatment of neurological and psychiatric disorders.[4]

-

Ergosterol Biosynthesis Enzymes: Some 4-aminopiperidines have demonstrated antifungal activity by inhibiting enzymes involved in ergosterol biosynthesis.[5]

A comprehensive screening of novel this compound analogs against a panel of these and other relevant targets is recommended to fully elucidate their pharmacological profile.

The Kappa-Opioid Receptor (KOR) as a Primary Target

KOR Signaling Pathways

Activation of the KOR initiates two main intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.

-

G-Protein Signaling Pathway: Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] The Gβγ subunit can modulate the activity of various ion channels, including inhibiting N-type voltage-gated calcium channels (CaV2.2) and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6] These actions at the cellular level contribute to the analgesic and other therapeutic effects of KOR agonists.[3]

-

β-Arrestin Signaling Pathway: Agonist binding also leads to the phosphorylation of the KOR by G-protein-coupled receptor kinases (GRKs).[1] This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating a separate wave of signaling through the activation of mitogen-activated protein kinases (MAPKs) such as p38.[1][6] The β-arrestin/p38 MAPK pathway has been implicated in the aversive and dysphoric side effects of KOR agonists.[1][3]

Therapeutic Rationale for Biased Agonism

The development of G-protein biased KOR agonists is a key strategy to unlock the therapeutic potential of this target. By selectively activating the G-protein pathway, it may be possible to achieve potent analgesia and other beneficial effects while avoiding the dose-limiting side effects associated with the β-arrestin pathway. The this compound scaffold offers a novel chemical space to explore for the identification of such biased ligands.

Data Presentation: Quantitative Analysis of Ligand Activity

A systematic evaluation of novel compounds requires the generation of quantitative data to compare their potency, efficacy, and selectivity. The following tables provide a template for organizing such data. While specific data for this compound analogs is not yet available, these tables are populated with example data for illustrative purposes.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound ID | µ-Opioid (MOR) | δ-Opioid (DOR) | κ-Opioid (KOR) | Selectivity (KOR vs. MOR/DOR) |

| Analog-001 | Data | Data | Data | Data |

| Analog-002 | Data | Data | Data | Data |

| U-50,488 (Ref) | >10,000 | >10,000 | 1.5 | >6667 |

| Nalfurafine (Ref) | 110 | 1200 | 0.3 | 367 |

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %)

| Compound ID | KOR G-Protein Activation ([³⁵S]GTPγS) | KOR β-Arrestin Recruitment (BRET) |

| EC₅₀ | Eₘₐₓ | |

| Analog-001 | Data | Data |

| Analog-002 | Data | Data |

| U-50,488 (Ref) | 25 | 100 |

| Biased Agonist (Example) | 50 | 90 |

Experimental Protocols

The following are detailed methodologies for key in vitro assays to characterize the interaction of novel this compound analogs with the KOR.

Radioligand Binding Assays

This assay determines the binding affinity (Ki) of a test compound for the KOR.

Materials:

-

Cell membranes prepared from cells stably expressing the human KOR (e.g., CHO-KOR or HEK-KOR cells).

-

Radioligand: [³H]-U-69,593 or [³H]-Diprenorphine.

-

Non-specific binding control: Unlabeled U-69,593 or Naloxone at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds (this compound analogs) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

In a 96-well plate, combine cell membranes, [³H]-radioligand at a concentration near its Kd, and varying concentrations of the test compound in assay buffer.

-

For total binding wells, omit the test compound. For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of a compound to activate G-protein signaling downstream of the KOR.

Materials:

-

Cell membranes from CHO-KOR or HEK-KOR cells.

-

[³⁵S]GTPγS.

-

GDP.

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

Test compounds at various concentrations.

-

Non-specific binding control: Unlabeled GTPγS (10 µM).

-

Glass fiber filters and scintillation counter.

Procedure:

-

In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound in assay buffer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold buffer.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect).

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the KOR upon agonist stimulation, a key step in the β-arrestin signaling pathway.

Materials:

-

HEK-293 cells co-expressing KOR fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a green fluorescent protein (GFP) or yellow fluorescent protein (YFP).

-

Coelenterazine h (substrate for Rluc).

-

Test compounds at various concentrations.

-

A plate reader capable of detecting BRET signals.

Procedure:

-

Plate the cells in a 96-well plate.

-

Add the test compounds at various concentrations.

-

Add the coelenterazine h substrate.

-

Incubate for a specified time (e.g., 15-30 minutes).

-

Measure the light emission at two wavelengths (one for the donor, Rluc, and one for the acceptor, GFP/YFP).

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio as a function of the test compound concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutics, with the kappa-opioid receptor being a particularly attractive target. The potential to develop G-protein biased KOR agonists offers a path towards effective analgesics and treatments for other CNS disorders with an improved side-effect profile. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to systematically evaluate analogs of this novel chemical series. While specific quantitative data for these compounds is not yet in the public domain, the methodologies and data presentation formats outlined here provide a robust framework for future research and development in this area. Through rigorous application of these principles, the therapeutic potential of this compound analogs can be thoroughly explored, potentially leading to the discovery of new and improved medicines.

References

- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kinase cascades and ligand-directed signaling at the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminopiperidine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The aminopiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its conformational flexibility, basic nitrogen atom, and multiple points for substitution make it a versatile building block for targeting a wide range of biological entities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminopiperidine derivatives across various therapeutic areas, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Aminopiperidine Derivatives as Antifungal Agents

A promising class of antifungal agents has been developed based on the 4-aminopiperidine scaffold. These compounds primarily exert their effect by inhibiting ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[1][2]

Quantitative Structure-Activity Relationship Data

The antifungal activity of 4-aminopiperidine derivatives is significantly influenced by the nature of the substituents on both the piperidine nitrogen (N1) and the exocyclic amino group (N4). The following table summarizes the minimum inhibitory concentration (MIC) values against various fungal strains.

| Compound ID | N1-Substituent | N4-Substituent | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |

| 1a | Benzyl | Octyl | >64 | >64 |

| 1b | Benzyl | Dodecyl | 4 | 8 |

| 1c | Benzyl | Hexadecyl | 16 | 32 |

| 2a | Phenethyl | Octyl | 64 | >64 |

| 2b | Phenethyl | Dodecyl | 2 | 4 |

| 3a | 3-Phenylpropyl | Octyl | 32 | 64 |

| 3b | 3-Phenylpropyl | Dodecyl | 4 | 8 |

Data compiled from studies on the inhibition of ergosterol biosynthesis.[1][2]

Key SAR Insights:

-

N4-Alkyl Chain Length: A long alkyl chain, particularly a dodecyl group, at the N4-position is crucial for potent antifungal activity. Shorter or longer chains lead to a significant decrease in potency.[1]

-

N1-Substituent: The nature of the substituent at the N1 position of the piperidine ring also modulates activity. A phenethyl group at N1 often results in slightly better activity compared to a benzyl or 3-phenylpropyl group.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Aminopiperidine derivatives disrupt the fungal cell membrane by inhibiting key enzymes in the ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase.[1][2] This leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising cell membrane function and inhibiting fungal growth.

References

- 1. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Biological Evaluation, and Structure-Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine for Novel Receptor Ligand Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-anilidopiperidine scaffold is a cornerstone in the development of potent ligands for central nervous system (CNS) receptors, most notably the opioid receptors. This technical guide focuses on a specific derivative, 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine, a versatile building block for creating novel receptor ligands. This document provides a comprehensive overview of its synthesis, potential applications in ligand design for opioid, dopamine, and serotonin receptors, and detailed experimental protocols for its characterization. Quantitative data from related compounds are presented to inform structure-activity relationship (SAR) studies, and key signaling pathways are visualized to provide a functional context for ligand development.

Introduction: The 4-Anilidopiperidine Scaffold

The 4-anilidopiperidine core structure is a privileged scaffold in medicinal chemistry, famously embodied by the potent analgesic fentanyl and its numerous analogs. This chemical framework has proven to be highly adaptable for achieving high affinity and selectivity for various G-protein coupled receptors (GPCRs). Modifications at the 1- and 4-positions of the piperidine ring, as well as on the aniline ring, have led to a wide range of pharmacological profiles, from potent agonists to antagonists at opioid, dopamine, and serotonin receptors.

The target molecule of this guide, this compound, combines key structural features:

-

An N-arylpiperidine moiety, crucial for interaction with various CNS receptors.

-

A 4-amino group on the phenyl ring , providing a versatile handle for further chemical modifications, such as amide bond formation or urea synthesis, to explore SAR.

-

A 4-dimethylamino group on the piperidine ring , which can influence the basicity and overall physicochemical properties of the molecule, potentially impacting receptor interaction and pharmacokinetic profiles.

This guide will explore the synthetic strategies to access this core, its potential for derivatization, and the methodologies to characterize the resulting novel ligands.

Synthesis of this compound

While a direct, one-pot synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthetic route can be devised based on established methodologies for the synthesis of related compounds. The proposed pathway involves two key stages: the synthesis of the N,N-dimethylpiperidin-4-amine intermediate and its subsequent N-arylation.

Experimental Protocol: Synthesis of the Core Scaffold

Part A: Synthesis of N,N-Dimethylpiperidin-4-amine

This procedure is adapted from the well-established method of reductive amination of a protected piperidone.[1][2]

-

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone (Boc-4-piperidone)

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

-

-

Procedure:

-

To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1 equivalent) in methanol, add dimethylamine hydrochloride (2.1 equivalents) and sodium cyanoborohydride (0.9 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 days, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, carefully add concentrated HCl and reduce the volume of the reaction mixture in vacuo.

-

Dissolve the resulting residue in H₂O.

-

Adjust the pH of the aqueous solution to >10 using a 2M NaOH solution.

-

Extract the aqueous solution with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer in vacuo to yield N,N-dimethylpiperidin-4-amine, which can be used in the next step with or without further purification.

-

Part B: N-Arylation via Buchwald-Hartwig Amination

This procedure utilizes a palladium-catalyzed cross-coupling reaction to form the C-N bond between the piperidine nitrogen and the aryl halide.

-

Materials:

-

N,N-Dimethylpiperidin-4-amine (from Part A)

-

1-fluoro-4-nitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

-

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N,N-dimethylpiperidin-4-amine (1.2 equivalents), 1-fluoro-4-nitrobenzene (1 equivalent), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and XPhos (0.04 equivalents).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine.

-

Part C: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the primary amine.

-

Materials:

-

1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (from Part B)

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine in ethanol or methanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C (catalytic amount, ~5-10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the solvent.

-

Concentrate the filtrate in vacuo to yield the final product, this compound.

-

Synthetic Workflow Diagram

References

The 4-Aminopiperidine Scaffold: A Guide to Physicochemical Properties for Optimal Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

The 4-aminopiperidine scaffold is a privileged fragment in medicinal chemistry, particularly for the design of central nervous system (CNS) agents. Its inherent structural features, including a basic nitrogen atom and opportunities for diverse substitution, make it an attractive starting point for developing drugs that must cross the highly selective blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the key physicochemical properties of 4-aminopiperidine derivatives that govern their ability to penetrate the BBB, supported by experimental data, detailed methodologies, and visual aids to facilitate understanding and application in drug design.

Core Physicochemical Properties Governing Blood-Brain Barrier Penetration

The ability of a small molecule to passively diffuse across the BBB is primarily dictated by a delicate balance of several physicochemical properties. For the 4-aminopiperidine scaffold, careful modulation of these parameters is critical to achieving the desired CNS exposure. The following properties are of paramount importance:

-

Lipophilicity (logP/logD): This is a measure of a compound's affinity for a lipid-like environment compared to an aqueous one. For BBB penetration, an optimal lipophilicity is required. While a certain degree of lipophilicity is necessary to partition into the lipid membranes of the endothelial cells of the BBB, excessive lipophilicity can lead to increased plasma protein binding, sequestration in lipid tissues, and greater susceptibility to metabolic enzymes, all of which can limit free drug concentration in the brain.[1] For CNS drugs, an optimal logP is generally considered to be in the range of 1.5 to 2.7.[2] The distribution coefficient (logD) is a more physiologically relevant measure for ionizable compounds like 4-aminopiperidine derivatives, as it takes into account the pH of the environment.[3][4]

-

pKa: The pKa of a molecule determines its ionization state at a given pH. The 4-aminopiperidine scaffold contains at least two basic nitrogen atoms, the piperidine ring nitrogen and the 4-amino group, which can be protonated at physiological pH (7.4). The charged, protonated form of a molecule generally exhibits significantly lower membrane permeability than its neutral form. Therefore, modulating the pKa of these basic centers is a key strategy in optimizing BBB penetration.[5][6] Generally, a pKa in the range of 4 to 10 is considered favorable for BBB penetration.[2]

-

Polar Surface Area (PSA): PSA is defined as the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. It is a good indicator of a compound's hydrogen bonding potential. A lower PSA is generally associated with better BBB penetration, as it reduces the desolvation penalty required for the molecule to exit the aqueous environment of the blood and enter the lipid environment of the BBB. For CNS-active drugs, a PSA of less than 90 Ų is often targeted.[2][7]

-

Molecular Weight (MW): Smaller molecules tend to diffuse more readily across the BBB. While not a strict cutoff, a molecular weight of less than 400-500 Da is generally considered favorable for CNS drugs.[2]

-

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors (HBD) and acceptors (HBA) also influences BBB penetration. A lower number of HBDs is particularly important, as these groups must be desolvated at a significant energetic cost to cross the lipid barrier. For CNS drugs, it is often recommended to have no more than 3 hydrogen bond donors and 7 hydrogen bond acceptors.[2]

Quantitative Physicochemical Data for 4-Aminopiperidine Derivatives

The following tables summarize key physicochemical properties for the parent 4-aminopiperidine scaffold and a selection of its derivatives, illustrating the impact of structural modifications on properties relevant to BBB penetration.

Table 1: Physicochemical Properties of the Parent 4-Aminopiperidine Scaffold

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂ | [8] |

| Molecular Weight | 100.16 g/mol | [8] |

| cLogP | -0.3 (calculated) | |

| pKa (most basic) | ~10.4 (predicted) | |

| Polar Surface Area (TPSA) | 41.5 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 |

Table 2: Physicochemical Properties of Selected 4-Aminopiperidine Derivatives for CNS Applications

| Compound/Derivative | Modification from Parent Scaffold | cLogP | cLogD (pH 7.4) | pKa (most basic) | TPSA (Ų) | MW ( g/mol ) | HBD | HBA |

| Parent Scaffold | - | -0.3 | -1.5 | ~10.4 | 41.5 | 100.16 | 2 | 2 |

| N-benzyl-4-aminopiperidine | Benzyl group on piperidine N | 1.8 | 1.2 | ~9.5 | 41.5 | 190.28 | 2 | 2 |

| 1-(4-chlorophenyl)-4-aminopiperidine | 4-chlorophenyl on piperidine N | 2.5 | 2.1 | ~8.8 | 41.5 | 210.69 | 2 | 2 |

| 4-amino-1-Boc-piperidine | Boc protecting group on piperidine N | 1.2 | 1.2 | ~10.2 | 67.8 | 200.27 | 2 | 4 |

| 4-(phenylamino)piperidine | Phenyl group on 4-amino N | 1.9 | 1.5 | ~9.8 | 50.7 | 176.26 | 2 | 2 |

| N-dodecyl-1-phenethylpiperidin-4-amine | Phenethyl on piperidine N, dodecyl on 4-amino N | 7.2 | 6.5 | ~10.1 | 24.1 | 372.66 | 1 | 2 |

Note: cLogP, cLogD, pKa, and TPSA values are calculated estimates and can vary depending on the algorithm used. These values are intended for comparative purposes.

Experimental Protocols for Assessing BBB Penetration

A combination of in vitro and in vivo models is typically employed to evaluate the BBB penetration of drug candidates.

In Vitro Models

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[9][10]

Methodology:

-

Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane that mimics the lipid composition of the BBB.[10][11]

-

Compound Preparation: Test compounds are typically dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific concentration (e.g., 50 µM), often with a small percentage of DMSO to aid solubility.[12]

-

Assay Setup: The acceptor plate is filled with buffer. The lipid-coated donor plate is then placed on top of the acceptor plate, creating a "sandwich". The test compound solution is added to the donor wells.

-

Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4 to 18 hours) to allow for the passive diffusion of the compound from the donor to the acceptor compartment.[11][12]

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[9]

-

Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

Where V_A is the volume of the acceptor well, Area is the area of the membrane, time is the incubation time, C_D(t) is the compound concentration in the donor well at time t, and C_D(0) is the initial compound concentration in the donor well.

Compounds are typically classified as having high, medium, or low permeability based on their Pe values. For example, compounds with Pe > 4.0 x 10⁻⁶ cm/s are often considered to have high BBB permeability.[9]

The Caco-2 permeability assay is a cell-based model that uses a human colon adenocarcinoma cell line. While it is primarily a model for intestinal absorption, it is also used to assess general membrane permeability and the potential for P-glycoprotein (P-gp) mediated efflux, an important mechanism that can limit BBB penetration.[13][14]

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer with tight junctions.[14][15]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker like Lucifer Yellow.[14]

-

Permeability Assay (Apical to Basolateral): The test compound is added to the apical (upper) compartment, and the appearance of the compound in the basolateral (lower) compartment is monitored over time (e.g., 2 hours).[13]

-

Efflux Assay (Basolateral to Apical): To assess active efflux, the compound is added to the basolateral compartment, and its transport to the apical compartment is measured.[16]

-

Quantification: Samples are taken from both compartments at specified time points and analyzed by LC-MS/MS to determine compound concentrations.[13]

-

Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated for both directions.

-

Efflux Ratio (ER): The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is calculated. An ER greater than 2 is generally indicative of active efflux.[14]

In Vivo Models

In vivo studies in animal models (e.g., rodents) are the gold standard for confirming BBB penetration.

Methodology:

-

Compound Administration: The test compound is administered to the animal, typically via intravenous (IV) or oral (PO) routes.

-

Sample Collection: At various time points, blood and brain tissue samples are collected.

-

Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

-

Quantification: The concentration of the compound in plasma and brain homogenate is determined by LC-MS/MS.

-

Calculation of Brain-to-Plasma Ratio (Kp): The total brain-to-plasma concentration ratio (Kp) is calculated.

-

Unbound Brain-to-Plasma Ratio (Kp,uu): To account for non-specific binding in both plasma and brain tissue, the unbound fractions in plasma (fu,p) and brain (fu,brain) are determined (e.g., by equilibrium dialysis). The unbound brain-to-plasma ratio (Kp,uu = Kp * fu,p / fu,brain) is then calculated. A Kp,uu value close to or greater than 1 suggests efficient BBB penetration and distribution into the brain.[17]

Visualizing Key Relationships and Workflows

Graphviz diagrams are provided to illustrate the logical relationships between physicochemical properties and BBB penetration, as well as a typical experimental workflow.

Caption: Relationship between key physicochemical properties and BBB penetration.

Caption: A typical experimental workflow for assessing BBB penetration.

Conclusion

The 4-aminopiperidine scaffold represents a versatile and valuable starting point for the design of CNS-penetrant drugs. However, successful entry into the brain is contingent upon a carefully orchestrated balance of key physicochemical properties. By systematically modulating lipophilicity, pKa, polar surface area, molecular weight, and hydrogen bonding capacity, and by employing a strategic combination of in vitro and in vivo assays, researchers can effectively navigate the challenges of the blood-brain barrier. This guide provides a foundational framework for the rational design and evaluation of 4-aminopiperidine derivatives, ultimately aiming to accelerate the discovery of novel therapeutics for neurological disorders.

References

- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LogD/LogP - Enamine [enamine.net]

- 4. acdlabs.com [acdlabs.com]

- 5. escholarship.org [escholarship.org]

- 6. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysing molecular polar surface descriptors to predict blood-brain barrier permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Aminopiperidine 13035-19-3 [sigmaaldrich.com]

- 9. iomcworld.org [iomcworld.org]

- 10. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. enamine.net [enamine.net]

- 13. enamine.net [enamine.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. diva-portal.org [diva-portal.org]

- 16. Caco-2 Permeability | Evotec [evotec.com]

- 17. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine: An Application Note and Protocol

This document provides a comprehensive guide for the synthesis of 1-(4-aminophenyl)-N,N-dimethylpiperidin-4-amine, a valuable building block for drug discovery and development, particularly in the creation of central nervous system agents. The protocol outlines a two-step synthetic route, commencing with the reductive amination of a protected piperidone to yield a key intermediate, followed by an N-arylation and subsequent nitro group reduction.

Experimental Protocols

The synthesis is divided into two primary stages: the preparation of the intermediate N,N-dimethylpiperidin-4-amine, and its subsequent conversion to the final product, this compound.

Part 1: Synthesis of N,N-dimethylpiperidin-4-amine

This procedure follows a reductive amination pathway.

Materials:

-

1-(tert-Butoxycarbonyl)-4-piperidone

-

Dimethylamine hydrochloride

-

Sodium cyanoborohydride

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water (H₂O)

Procedure:

-

In a round-bottom flask, dissolve 1-(tert-butoxycarbonyl)-4-piperidone (1.0 eq) in methanol.

-

To this solution, add dimethylamine hydrochloride (approx. 2.0 eq) and sodium cyanoborohydride (approx. 0.9 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 4 days.

-

Carefully add concentrated HCl and reduce the reaction volume in vacuo.

-

Dissolve the resulting residue in deionized water.

-

Adjust the pH of the aqueous solution to 10 using a 2M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer in vacuo to yield N,N-dimethylpiperidin-4-amine, which can be used in the next step without further purification.

Part 2: Synthesis of this compound

This stage involves a nucleophilic aromatic substitution followed by a nitro group reduction.

Step 2a: Synthesis of 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Materials:

-

N,N-dimethylpiperidin-4-amine (from Part 1)

-

1-fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

Procedure:

-

In a round-bottom flask, dissolve N,N-dimethylpiperidin-4-amine (1.0 eq) in DMF.

-

Add 1-fluoro-4-nitrobenzene (1.0 eq) and potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 2b: Synthesis of this compound

Materials:

-

1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (from Step 2a)

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 1-(4-nitrophenyl)-N,N-dimethylpiperidin-4-amine (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-